molecular formula C7H9NO3 B13787910 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one

2,6-Bis(hydroxymethyl)pyridin-4(1H)-one

Cat. No.: B13787910
M. Wt: 155.15 g/mol
InChI Key: SECXCXPABCSNQV-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone,2,6-bis(hydroxymethyl)-(9ci) is a heterocyclic organic compound that features a pyridinone ring substituted with two hydroxymethyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone,2,6-bis(hydroxymethyl)-(9ci) typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridinone derivative.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone,2,6-bis(hydroxymethyl)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

4(1H)-Pyridinone,2,6-bis(hydroxymethyl)-(9ci) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone,2,6-bis(hydroxymethyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure but differ in the position and nature of substituents.

    4(1H)-Quinolones: Another class of compounds with a similar core structure but different functional groups.

Uniqueness

4(1H)-Pyridinone,2,6-bis(hydroxymethyl)-(9ci) is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2,6-bis(hydroxymethyl)-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO3/c9-3-5-1-7(11)2-6(4-10)8-5/h1-2,9-10H,3-4H2,(H,8,11)

InChI Key

SECXCXPABCSNQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)CO)CO

Origin of Product

United States

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